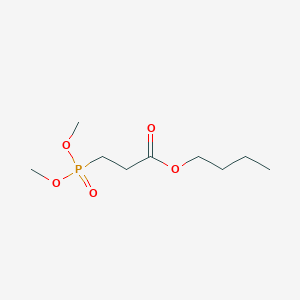
4,5,6,7-Tetrabromo-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrabromo-2H-isoindole is a brominated derivative of isoindole, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrabromo-2H-isoindole typically involves the bromination of isoindole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrabromo-2H-isoindole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
4,5,6,7-Tetrabromo-2H-isoindole has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and materials with unique properties.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Industry: It is utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrabromo-2H-isoindole involves its interaction with specific molecular targets and pathways. The bromine atoms on the isoindole ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
- 4,5,6,7-Tetrabromo-1H-isoindole-1,3-dione
- 3,4,5,6-Tetrabromophthalimide
- 4,5,6,7-Tetrabromoisoindoline-1,3-dione
Uniqueness: 4,5,6,7-Tetrabromo-2H-isoindole is unique due to its specific bromination pattern and the presence of the isoindole ring. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated isoindole derivatives .
Propriétés
Numéro CAS |
52964-20-2 |
|---|---|
Formule moléculaire |
C8H3Br4N |
Poids moléculaire |
432.73 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-2H-isoindole |
InChI |
InChI=1S/C8H3Br4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2,13H |
Clé InChI |
UUTXDZRXWSSHIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN1)C(=C(C(=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
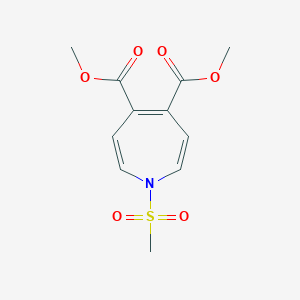

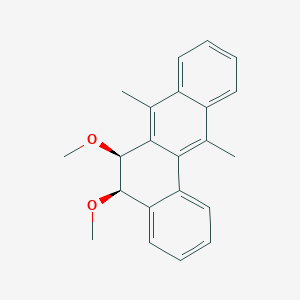
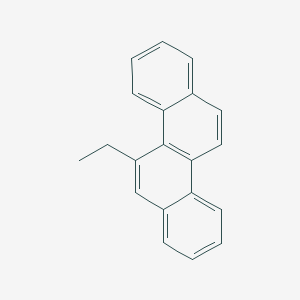
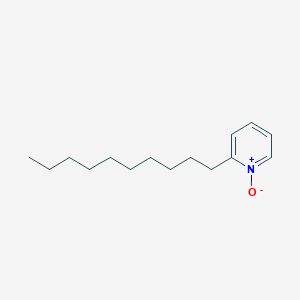
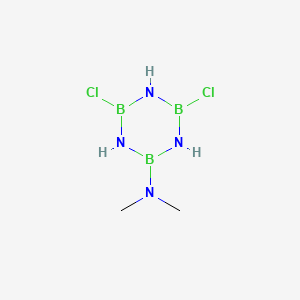
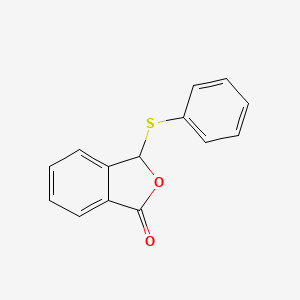
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
